molecular formula C20H10Br4O10S2 B1203653 Sulfobromophthalein CAS No. 297-83-6

Sulfobromophthalein

Cat. No. B1203653
CAS RN: 297-83-6
M. Wt: 794 g/mol
InChI Key: OHTXTCNTQJFRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromosulfophthalein is an organosulfonic acid that consists of phthalide bearing four bromo substituents at positions 4, 5, 6 and 7 as well as two 4-hydroxy-3-sulfophenyl groups both located at position 1. It has a role as a dye. It is a member of 2-benzofurans, an organobromine compound, an organosulfonic acid and a member of phenols. It derives from a 2-benzofuran-1(3H)-one. It is a conjugate acid of a bromosulfophthalein(2-).
Sulfobromophthalein or otherwise called bromsulphthalein is used as a test of liver function in humans.
A phenolphthalein that is used as a diagnostic aid in hepatic function determination.

Scientific Research Applications

1. Hepatic Function Evaluation Sulfobromophthalein (BSP) has been extensively used to evaluate hepatic function. Its use in detecting hepatic insufficiency is based on its uptake and excretion by the liver. BSP's role in indicating hepatic dysfunction is well-documented, although the precise mechanisms by which it is processed by the liver are complex (Combes, 1959). Additionally, studies have demonstrated that BSP clearance and retention can be influenced by factors such as aging, hypopituitarism, and liver diseases (Koff et al., 1973), (Schmidt et al., 1967).

2. BSP in Hepatobiliary Excretory Function BSP is conjugated with glutathione (GSH) for hepatobiliary excretion, making it a useful tool for studying hepatic excretory function. Research has shown that variations in the nuclear factor erythroid 2-related factor 2 (Nrf2) can affect BSP elimination, highlighting the role of Nrf2 in inducing glutathione-S-transferase activity and influencing BSP biliary excretion (Reisman et al., 2009).

3. Drug Metabolism Studies BSP's interaction with liver functions also makes it an effective tool for drug metabolism studies. The isolated perfused rat liver model using BSP has provided insights into liver function and the metabolism of exogenous or endogenous compounds. Parameters such as elimination half-life and hepatic clearance tested using BSP can reflect the liver's inherent ability to eliminate substances into the bile (Céspedes & Rodríguez Garay, 1979).

4. BSP as a Research Tool in Cellular and Molecular Studies On a cellular and molecular level, studies have utilized BSP to understand cellular transport mechanisms. For instance, research on rat liver plasma-membrane vesicles indicated that BSP transport is an electrogenic process that occurs exclusively at the sinusoidal membrane level, enhancing understanding of liver cell function (Baldini et al., 1986).

properties

CAS RN

297-83-6

Product Name

Sulfobromophthalein

Molecular Formula

C20H10Br4O10S2

Molecular Weight

794 g/mol

IUPAC Name

2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonic acid

InChI

InChI=1S/C20H10Br4O10S2/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33/h1-6,25-26H,(H,28,29,30)(H,31,32,33)

InChI Key

OHTXTCNTQJFRIG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)O)S(=O)(=O)O)O

Other CAS RN

297-83-6

Related CAS

71-67-0 (di-hydrochloride salt)

synonyms

Bromosulfophthalein
Bromosulphthalein
Bromsulphalein
Bromthalein
Disodium, Sulfobromophthalein
Sodium, Sulfobromophthalein
Sulfobromophthalein
Sulfobromophthalein Disodium
Sulfobromophthalein Sodium
Tetrabromsulphthalein

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Sulfobromophthalein
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Sulfobromophthalein
Reactant of Route 5
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Reactant of Route 6
Sulfobromophthalein

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